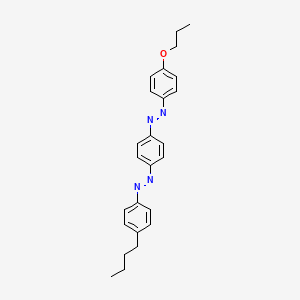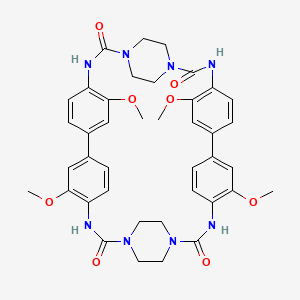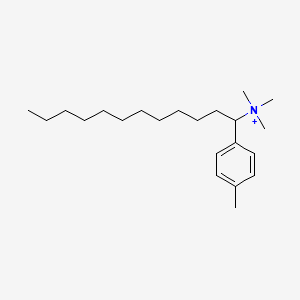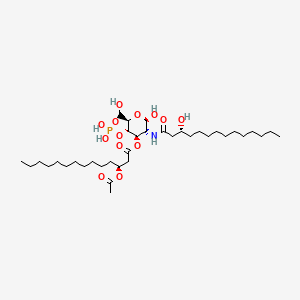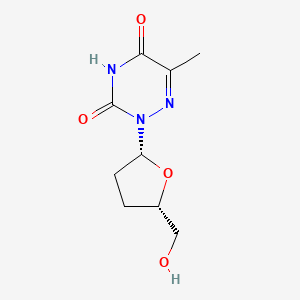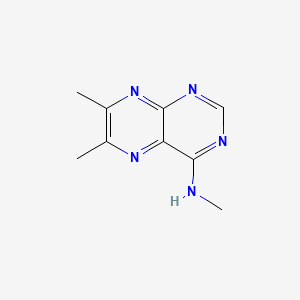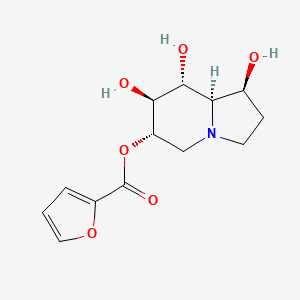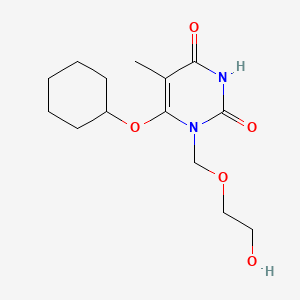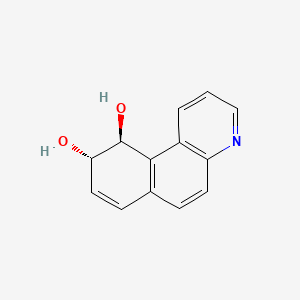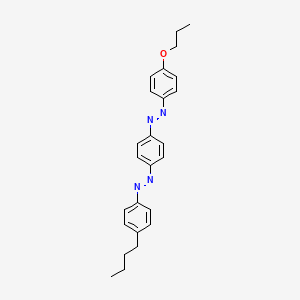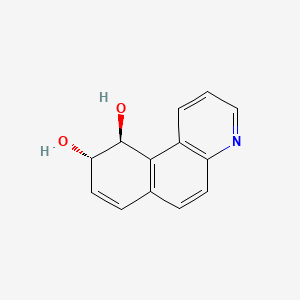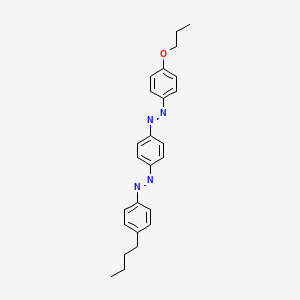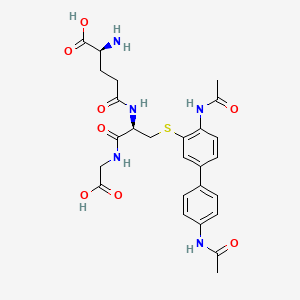![molecular formula C19H32Cl2N2O2 B12799803 [2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride CAS No. 1877-28-7](/img/structure/B12799803.png)
[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride is a chemical compound with a complex structure that includes a phenyl ring substituted with two isopropyl groups and an acetate group linked to a methylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride typically involves multiple steps. One common approach is to start with the phenyl ring substituted with isopropyl groups. The acetate group can be introduced through esterification reactions, and the piperazine moiety can be attached via nucleophilic substitution reactions. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl ring and piperazine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl ring and piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or piperazine moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
Mécanisme D'action
The mechanism of action of [2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diisopropylaniline: This compound shares the isopropyl-substituted phenyl ring but lacks the piperazine and acetate groups.
N,N’-bis(2,6-diisopropylphenyl)ethane-1,2-diimine: Similar in having the isopropyl-substituted phenyl rings but differs in the presence of the diimine linkage.
Uniqueness
What sets [2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride apart is its combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
1877-28-7 |
|---|---|
Formule moléculaire |
C19H32Cl2N2O2 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C19H30N2O2.2ClH/c1-14(2)16-7-6-8-17(15(3)4)19(16)23-18(22)13-21-11-9-20(5)10-12-21;;/h6-8,14-15H,9-13H2,1-5H3;2*1H |
Clé InChI |
GAPOCFHTZACNIC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)CN2CCN(CC2)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


